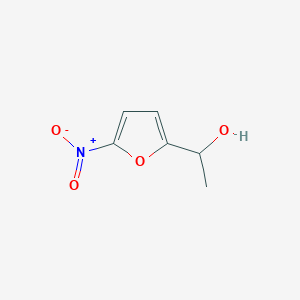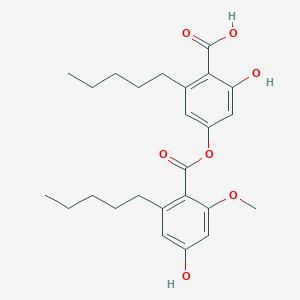
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid is a depside, a type of phenolic compound commonly found in lichens It is derived from picrolichenic acid through the reduction of the carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydropicrolichenic acid typically involves the oxidative coupling of phenolic compounds. One common method starts with olivetol aldehyde, which undergoes oxidative coupling using manganese dioxide suspended in benzene . This reaction yields picrolichenic acid, which is then reduced to form dihydropicrolichenic acid.
Industrial Production Methods: While industrial-scale production methods for dihydropicrolichenic acid are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling. The use of manganese dioxide and benzene in oxidative coupling reactions is a key step that could be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form picrolichenic acid.
Reduction: Reduction of picrolichenic acid yields dihydropicrolichenic acid.
Substitution: Phenolic hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in benzene is commonly used for oxidative coupling.
Reduction: Reducing agents such as sodium borohydride can be used to reduce picrolichenic acid to dihydropicrolichenic acid.
Major Products:
Oxidation: Picrolichenic acid.
Reduction: this compound.
Aplicaciones Científicas De Investigación
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a model compound in studies of oxidative coupling reactions and phenolic compound synthesis.
Biology: The compound’s phenolic structure makes it a subject of interest in studies of antioxidant activity.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.
Mecanismo De Acción
The mechanism of action of dihydropicrolichenic acid involves its interaction with various molecular targets. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparación Con Compuestos Similares
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid is similar to other depsides and phenolic compounds, such as:
Picrolichenic Acid: The oxidized form of dihydropicrolichenic acid.
Olivetoric Acid: Another lichen-derived depside with similar chemical properties.
Physodic Acid: A related compound with comparable biological activities.
Uniqueness: this compound’s unique combination of phenolic hydroxyl groups and its ability to undergo both oxidation and reduction reactions make it a versatile compound for various applications.
Propiedades
Número CAS |
19314-66-0 |
|---|---|
Fórmula molecular |
C25H32O7 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C25H32O7/c1-4-6-8-10-16-12-18(26)14-21(31-3)23(16)25(30)32-19-13-17(11-9-7-5-2)22(24(28)29)20(27)15-19/h12-15,26-27H,4-11H2,1-3H3,(H,28,29) |
Clave InChI |
FMCKRJSNUOIOOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
SMILES canónico |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


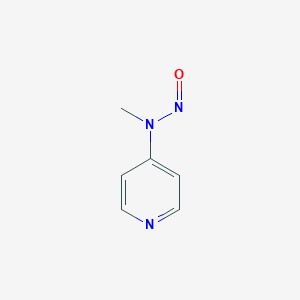

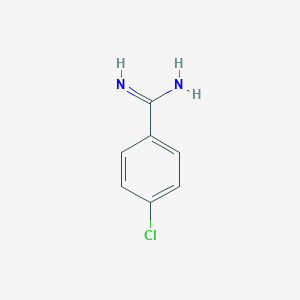
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
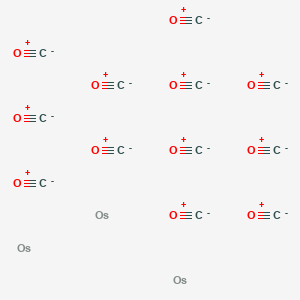
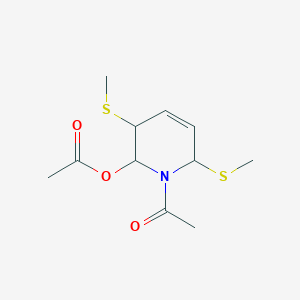
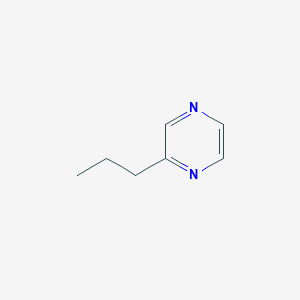
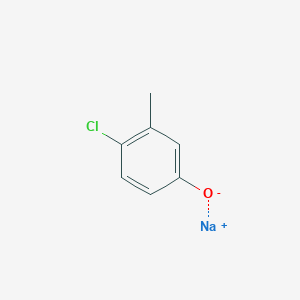
![(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
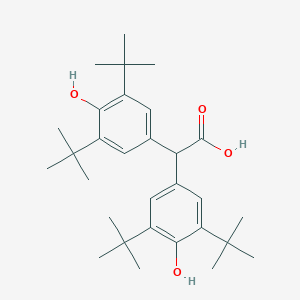
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
